coenzyme A coenzyme A

What's Coenzyme A?

Coenzyme A (CoA, SHCoA, CoASH) is a coenzyme notable for its role in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. All genomes sequenced to date encode enzymes that use coenzyme A as a substrate, and around 4% of cellular enzymes use it (or a thioester) as a substrate.

In its acetyl version, the coenzyme is a versatile molecule that serves metabolic functions in catabolic and anabolic pathways. Acetyl-CoA plays a role in post-translational regulation and the allosteric regulation of pyruvate dehydrogenase and carboxylase to keep and aid in the division of pyruvate degradation and synthesis.

Biosynthesis and Coenzyme A

Coenzyme A is made naturally by pantothenate (vitamin B5) in foods like vegetables, meat, cereal grains, legumes, eggs, and milk. In humans, as well as most living organisms, pantothenate is an essential vitamin that serves many purposes. In certain bacteria and plants like Escherichia, coli pantothenate may be synthesized de novo, thus not considered necessary. The bacteria that synthesize pantothenate are an amino acid called aspartate as a metabolite of valine biosynthesis.

In all living creatures, coenzyme A is produced using a 5-step process that requires the four molecules ATP pantothenate, cysteine, and pantothenate.

Coenzyme A can be produced through alternate pathways when intracellular COENZYME A levels are decreased, and de novo is damaged. In these pathways, coenzyme A needs to be provided from an external source, such as food, to produce 4'-phosphopantetheine. Ectonucleotide pyrophosphates (ENPP) degrade coenzyme A to 4'-phosphopantetheine, a stable molecule in organisms. Acyl carrier proteins (ACP) (such as ACP synthase and ACP degradation) are also used to produce 4'-phosphopantetheine. This pathway allows 4'-phosphopantetheine to be replenished in the cell and converts to coenzyme A through enzymes, PPAT and PPCK.

The biological consequences of Coenzyme A

Coenzyme A is, in chemical terms, a thiol. It can react with carboxylic acids to form thioesters, thus functioning as an acyl group carrier. It assists in transferring fatty acids from the cytoplasm to mitochondria. A molecule of coenzyme A carrying an acyl group is called acyl-CoA. When it is not attached to an acyl group, it is usually referred to as 'CoASH' or 'HSCoA'. This process facilitates the production of fatty acids in cells, which are essential in cell membrane structure.

Coenzyme A is also the source of the phosphopantetheine group added as a prosthetic group to proteins such as acyl carrier protein and formyltetrahydrofolate dehydrogenase.

The uses of Coenzyme A

Coenzyme A is one of five essential coenzymes vital to the process that is the citric acid cycle. Its coenzyme acetyl A type is the main component of the citric acid cycle. It is derived from glycolysis, amino acid metabolism, and beta-oxidation of fatty acids. This is the body's primary catabolic process and is crucial to breaking down basic building blocks of cells, such as amino acids, carbohydrates, and fats.

In the event of excess glucose, Coenzyme A is found in the cytosol and is used for the production of fatty acids. This procedure is carried out by regulating acetyl-CoA carboxylase, which catalyzes the critical process of fatty acid synthesis. Insulin activates acetyl CoA carboxylase while glucagon and epinephrine inhibit its function.

In the course of cell starvation, coenzyme A is produced and can transport fatty acids from the cytosol into mitochondria. This is where acetyl CoA is created to aid in oxidation and production of energy production. In the citric acid process, coenzyme A is an allosteric regulator stimulating the enzyme pyruvate-dehydrogenase.

Brand Name: Vulcanchem
CAS No.: 143180-18-1
VCID: VC21104762
InChI: InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1
SMILES: CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O
Molecular Formula: C21H36N7O16P3S
Molecular Weight: 767.5 g/mol

coenzyme A

CAS No.: 143180-18-1

Cat. No.: VC21104762

Molecular Formula: C21H36N7O16P3S

Molecular Weight: 767.5 g/mol

* For research use only. Not for human or veterinary use.

coenzyme A - 143180-18-1

Specification

CAS No. 143180-18-1
Molecular Formula C21H36N7O16P3S
Molecular Weight 767.5 g/mol
IUPAC Name [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate
Standard InChI InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1
Standard InChI Key RGJOEKWQDUBAIZ-IBOSZNHHSA-N
Isomeric SMILES CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O
SMILES CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O
Canonical SMILES CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O

Introduction

Historical Discovery and Identification

The discovery of coenzyme A represents a landmark achievement in biochemistry. Fritz Lipmann first identified this crucial molecule in 1946 while studying acetyl transfer mechanisms in animal tissues . During his investigations, Lipmann observed a unique factor present in animal organs but absent in enzyme extracts. Through meticulous isolation and purification from pig liver, he established that this factor functioned as a coenzyme involved in choline acetylation .

The name "coenzyme A" was specifically chosen to denote its role in the "activation of acetate" . In collaboration with researchers at the Lister Institute in London, Harvard Medical School, and Massachusetts General Hospital, Lipmann elucidated the structure of coenzyme A during the early 1950s . Collaborative work with Beverly Guirard, Nathan Kaplan, and others revealed that pantothenic acid constituted a central component of this coenzyme . The significance of this discovery was formally recognized when Lipmann received the 1953 Nobel Prize in Physiology or Medicine "for his discovery of co-enzyme A and its importance for intermediary metabolism" .

Chemical Structure and Properties

Coenzyme A possesses a complex structure that directly enables its diverse biochemical functions. The molecule consists of three main structural components: an adenine nucleotide, a pantothenate moiety derived from vitamin B5, and a β-mercaptoethylamine group that provides the critical reactive thiol terminus . This unique arrangement creates a multifunctional molecule capable of participating in numerous biochemical reactions.

The reactive thiol group (-SH) at position 4 of the β-mercaptoethylamine moiety represents the functional center of coenzyme A, allowing it to form thioester bonds with various acyl groups . These high-energy thioester bonds, particularly in acetyl-coenzyme A, possess a free energy of approximately 34.3 kJ/mol, making them thermodynamically favorable for driving otherwise unfavorable biochemical reactions .

Structural Components of Coenzyme A

The complete structure of coenzyme A can be divided into several discrete functional regions:

This intricate structure enables coenzyme A to function both as a carrier molecule and as an activator in various metabolic pathways .

Biosynthesis and Metabolism

Biosynthetic Pathway

The biosynthesis of coenzyme A follows a highly conserved pathway across prokaryotes and eukaryotes, consisting of five enzymatic steps that utilize pantothenate (vitamin B5), adenosine triphosphate (ATP), and cysteine as primary substrates . In mammals and most organisms, pantothenate must be obtained from dietary sources, as it is an essential vitamin found in foods such as meat, vegetables, cereal grains, legumes, eggs, and milk .

The biosynthetic pathway proceeds as follows:

  • Pantothenate kinase (PANK) phosphorylates pantothenate to form 4'-phosphopantothenate

  • 4'-Phosphopantothenoylcysteine synthase (PPCS) catalyzes the attachment of cysteine

  • Phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group

  • Phosphopantetheine adenylyltransferase (PPAT) adds an adenylyl group

  • Dephospho-coenzyme A kinase (DPCK) phosphorylates the resulting compound to produce the final coenzyme A molecule

The first step, catalyzed by pantothenate kinase, is considered the rate-limiting step in coenzyme A biosynthesis and is subject to feedback inhibition by coenzyme A and its thioesters, providing a regulatory mechanism for maintaining appropriate cellular levels of this critical cofactor .

Biological Functions

Role in Central Metabolism

Coenzyme A serves as a central cofactor in numerous metabolic pathways. Its primary function involves activating carbonyl-containing molecules and generating various thioester derivatives, including acetyl coenzyme A, malonyl coenzyme A, and 3-hydroxy-3-methylglutaryl coenzyme A . These activated forms participate in a wide range of metabolic processes essential for cellular function.

One of the most critical roles of coenzyme A is in the citric acid cycle (also known as the tricarboxylic acid cycle or Krebs cycle), where it transfers acetyl groups derived from carbohydrate, protein, and fat metabolism . This cycle represents a central hub of cellular metabolism, generating reduced cofactors that drive ATP production through oxidative phosphorylation .

Fatty Acid Metabolism

Coenzyme A plays a dual role in fatty acid metabolism, participating in both synthetic and degradative pathways. During fatty acid synthesis, coenzyme A derivatives serve as key intermediates, with acetyl coenzyme A and malonyl coenzyme A providing the building blocks for fatty acid chain elongation . The process occurs primarily in the cytosol, with acetyl coenzyme A functioning as both an initiator and an extender in the fatty acid synthase complex .

Conversely, during fatty acid oxidation, coenzyme A facilitates the breakdown of fatty acids in the mitochondria through a process called β-oxidation. This catabolic pathway progressively cleaves two-carbon acetyl units from fatty acyl coenzyme A molecules, generating acetyl coenzyme A that can enter the citric acid cycle for energy production .

Protein CoAlation and Redox Regulation

A recently discovered function of coenzyme A involves its role in cellular redox regulation through a process termed protein CoAlation . This posttranslational modification involves the covalent attachment of coenzyme A to cellular proteins in response to oxidative and metabolic stress . Protein CoAlation affects the molecular mass, charge, and activity of modified proteins while protecting their sulfhydryl groups from irreversible overoxidation .

Research has identified a diverse range of proteins that undergo CoAlation in mammalian cells and tissues under various experimental conditions . This emerging field represents a novel aspect of coenzyme A biology, expanding our understanding of its functions beyond traditional metabolic roles to include cellular protection against oxidative damage .

Derivatives and Thioesters

Acetyl Coenzyme A

Acetyl coenzyme A represents the most prominent derivative of coenzyme A, formed by the attachment of an acetyl group to the reactive thiol. This key metabolic intermediate serves as a versatile molecule in both anabolic and catabolic pathways . The acetyl group is bound by a high-energy thioester bond (free energy 34.3 kJ/mol), making it readily transferable to other molecules .

Key functions of acetyl coenzyme A include:

  • Initiating the citric acid cycle by combining with oxaloacetate to form citrate

  • Serving as a precursor for fatty acid synthesis

  • Contributing to cholesterol biosynthesis

  • Participating in acetylation reactions that regulate gene expression

  • Contributing to the synthesis of ketone bodies during fasting or carbohydrate restriction

The versatility of acetyl coenzyme A makes it a critical node in cellular metabolism, integrating carbohydrate, fat, and protein metabolism while facilitating both energy production and biosynthetic processes .

Other Significant Thioesters

Beyond acetyl coenzyme A, numerous other coenzyme A thioesters play important roles in metabolism:

  • Malonyl coenzyme A: Functions as the primary carbon donor in fatty acid synthesis and regulates fatty acid oxidation

  • Succinyl coenzyme A: Participates in the citric acid cycle and serves as an intermediate in heme biosynthesis

  • Propionyl coenzyme A: Derived from odd-chain fatty acid oxidation and certain amino acid catabolism

  • 3-Hydroxy-3-methylglutaryl coenzyme A: Key intermediate in cholesterol biosynthesis and target of statin medications

Each of these derivatives possesses distinct biochemical functions while sharing the common feature of a high-energy thioester bond that facilitates their participation in energetically demanding reactions .

Synthetic Approaches

Enzymatic Synthesis Methods

Recent advances in biotechnology have enabled efficient enzymatic synthesis of coenzyme A. A notable development is the one-pot chemo-enzymatic cascade pathway that produces coenzyme A from pantethine . This approach utilizes recombinant enzymes purified from probiotic Escherichia coli Nissle, coupled with polyphosphate kinase for ATP regeneration and phosphite dehydrogenase for NADH regeneration .

The process begins with the chemical reduction of pantethine to pantetheine using glutathione as a biological reductant . Subsequently, a one-pot enzymatic cascade involving pantothenate kinase, pantetheine-phosphate adenylyltransferase, and dephospho-coenzyme A kinase converts pantetheine into coenzyme A . This method achieves complete conversion within two hours, producing approximately 2 mM (1.5 g/L) of coenzyme A in a 0.1 mL reaction system .

The quality of chemoenzymatically synthesized coenzyme A has been demonstrated to rival commercial standards for applications such as acetyl coenzyme A synthesis . This approach represents a sustainable alternative to traditional production methods, with reduced environmental impact due to the use of probiotic bacterial strains and inorganic phosphate buffers .

Alternative Synthetic Routes

An alternative chemoenzymatic synthesis route developed by Mouterde and Stewart allows for gram-scale production of coenzyme A using standard laboratory equipment . This method strategically uses the symmetric disulfide of pantetheine (pantethine) to avoid the need for masking the reactive sulfhydryl group and prevents sulfur oxidation byproducts .

A key discovery in this approach was that all three enzymes of the coenzyme A salvage pathway (pantetheine kinase, phosphopantetheine adenylyltransferase, and dephospho-coenzyme A kinase) accept the disulfide forms of their natural substrates and functionalize both ends of the molecules . This produces coenzyme A disulfide, a more stable form of the cofactor, which can be reduced to free coenzyme A as needed .

Clinical and Biochemical Significance

The critical role of coenzyme A in numerous metabolic pathways underscores its significance in human health and disease. Disruptions in coenzyme A metabolism have been implicated in various pathological conditions, including neurodegeneration, metabolic disorders, and cancer.

The biosynthetic pathway of coenzyme A has emerged as a potential target for therapeutic interventions. Given its fundamental role in cellular metabolism, modulating coenzyme A levels or the activity of enzymes involved in its biosynthesis and utilization represents a promising approach for treating certain diseases.

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